1-Pentanol, 5-mercapto-

Description

Chemical Context and Research Significance

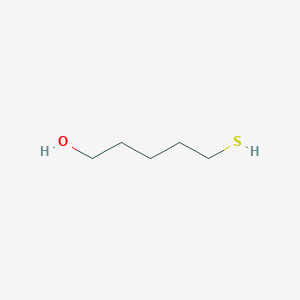

1-Pentanol (B3423595), 5-mercapto- is a bifunctional organic molecule that has garnered interest in various fields of chemical research. Its structure, featuring both a hydroxyl (-OH) and a thiol (-SH) group, allows for a range of chemical transformations and applications. This compound serves as a versatile building block in organic synthesis and materials science.

Recent research has highlighted its utility in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, it has been used in thiol-ene reactions to modify polymers like polyisobutylene (B167198), demonstrating the ability to achieve essentially quantitative modification of terminal ene groups under mild conditions. researchgate.net

The compound has also been identified as a bioactive component in the hydroalcoholic extract of Carissa carandas leaves, where it is noted for its potential application as a flavoring agent. ijrpp.com This suggests a role for 1-Pentanol, 5-mercapto- in the study of natural products and their properties.

Bifunctional Nature of Hydroxyl and Thiol Groups

The defining characteristic of 1-Pentanol, 5-mercapto- is its bifunctionality, arising from the presence of a primary alcohol (hydroxyl group) at one end of the pentyl chain and a primary thiol (mercapto group) at the other. cymitquimica.com These two functional groups exhibit distinct chemical reactivities, enabling the molecule to participate in a variety of chemical reactions in a selective manner.

Hydroxyl Group (-OH): The hydroxyl group is a polar functional group that can engage in hydrogen bonding. It can be oxidized to an aldehyde or a carboxylic acid, and it can react with carboxylic acids and their derivatives to form esters. It can also be converted into a good leaving group, such as a tosylate, allowing for nucleophilic substitution reactions.

Thiol Group (-SH): The thiol group, the sulfur analog of an alcohol, is known for its nucleophilicity and its ability to form strong bonds with certain metals, particularly gold. This property is fundamental to the formation of self-assembled monolayers (SAMs) on metal surfaces. Thiols can be oxidized to form disulfides (S-S bonds) or further to sulfonic acids. They also readily participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient methods for forming carbon-sulfur bonds. researchgate.net

The presence of both these groups on the same molecule allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains protected or unreactive, to be later used in a subsequent reaction step. This bifunctionality is a key feature in the design of linkers for bioconjugation and in the synthesis of complex molecules and materials. uit.nogoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-sulfanylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUJJVAASUSBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336520 | |

| Record name | 1-Pentanol, 5-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-79-0 | |

| Record name | 5-Mercapto-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 5-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Thiol Incorporation Methodologies in Organic Synthesis

The introduction of a thiol group is a critical step in synthesizing 1-Pentanol (B3423595), 5-mercapto-. Several established methodologies are available for this transformation.

Nucleophilic Substitution with Hydrosulfide (B80085): A prevalent and direct method involves the reaction of an alkyl halide with a sulfur nucleophile. For the synthesis of 1-Pentanol, 5-mercapto-, this typically involves reacting a 5-halo-1-pentanol (e.g., 5-bromo-1-pentanol) with a reagent such as sodium hydrosulfide (NaSH) or potassium hydrosulfide. youtube.com This is an SN2 reaction where the hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the halide. youtube.comyoutube.com

The Thiourea (B124793) Method: This strategy provides an alternative to the direct use of volatile and odorous hydrosulfides. An alkyl halide is first treated with thiourea to form a stable, non-volatile alkylisothiouronium salt. chemistrysteps.com Subsequent hydrolysis of this salt, typically under basic conditions, yields the desired thiol. This method is often favored for its operational simplicity and for avoiding the direct handling of thiols.

Addition of Hydrogen Sulfide (B99878) to Alkenes: A thiol group can also be introduced by the addition of hydrogen sulfide (H₂S) across a carbon-carbon double bond. To synthesize 1-Pentanol, 5-mercapto-, this would require the anti-Markovnikov addition of H₂S to 4-penten-1-ol. This reaction can be initiated by UV light or a radical initiator.

Reduction of Disulfides: Another route to thiols is through the reduction of the corresponding disulfide (RSSR). The disulfide itself can be synthesized and then cleaved to yield two equivalents of the thiol. This method is particularly useful in biological and polymer contexts. acs.org

The table below summarizes key methodologies for thiol incorporation.

| Method | Starting Material | Reagent(s) | Intermediate | Key Features |

| Nucleophilic Substitution | 5-halo-1-pentanol | Sodium hydrosulfide (NaSH) | None | Direct, common SN2 reaction. youtube.com |

| Thiourea Method | 5-halo-1-pentanol | 1. Thiourea 2. Base (e.g., NaOH) | Isothiouronium salt | Avoids direct use of volatile thiols. chemistrysteps.com |

| Addition to Alkene | 4-penten-1-ol | Hydrogen sulfide (H₂S), Initiator | Thiol radical | Anti-Markovnikov selectivity required. |

| Disulfide Reduction | Bis(5-hydroxypentyl) disulfide | Reducing agent (e.g., Zn/acid) | None | Useful for specific applications. youtube.com |

Catalytic Approaches in Organo-sulfur and Organo-oxygen Synthesis

Catalysis plays a crucial role in modern organic synthesis, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. nih.gov In the synthesis of organo-sulfur and organo-oxygen compounds, both transition-metal catalysis and organocatalysis have made significant contributions.

Rhodium complexes, for example, have been shown to efficiently catalyze the cleavage of S-S bonds in disulfides and transfer the resulting organothio groups to other organic molecules, facilitating the formation of C-S bonds without the need for strong bases. nih.gov Transition metals like copper and palladium are also instrumental in various C-S cross-coupling reactions, which have become an alternative to traditional methods for forming carbon-carbon and carbon-heteroatom bonds. dicp.ac.cn

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for C-S bond formation. acs.orgthieme-connect.de For instance, the sulfa-Michael addition, which is the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, can be promoted with high enantioselectivity using chiral organocatalysts. acs.org

In the context of C-O bond formation, diols can be converted to cyclic ethers through acid catalysis. wikipedia.org More broadly, the development of magnetically recoverable catalysts is a growing area of interest for the synthesis of organosulfur compounds, offering advantages in sustainability and catalyst reuse. nih.gov

Functionalization and Derivatization Reactions of Mercaptoalcohols

The dual functionality of mercaptoalcohols like 1-Pentanol, 5-mercapto- allows for a wide range of derivatization reactions, targeting either the thiol or the alcohol group, often with high selectivity.

The hydroxyl group can selectively react in the presence of the thiol. For example, mercaptoalcohols react with chlorosilanes primarily at the alcohol position, leaving the thiol group untouched, to form multifunctional thiols. rsc.org The -OH group can also undergo esterification or etherification reactions typical of alcohols. wikipedia.org

The thiol group is highly nucleophilic and susceptible to a variety of transformations. masterorganicchemistry.com

Oxidation to Disulfides: One of the most common reactions of thiols is their oxidation to form disulfide bonds. This reaction can be accomplished using mild oxidizing agents like iodine or even air, and it is reversible, with the disulfide being reducible back to the thiol. youtube.comchemistrysteps.com

Alkylation: The thiol can be deprotonated to form a thiolate, which is an excellent nucleophile for SN2 reactions with alkyl halides to form thioethers (sulfides). youtube.commasterorganicchemistry.com

Thiol-Ene "Click" Chemistry: Thiols readily participate in "click" reactions with alkenes (thiol-ene) or alkynes (thiol-yne). nsf.govnih.gov This reaction proceeds via a radical mechanism and is highly efficient for conjugating molecules. acs.orgacs.org For example, mercaptoethanol has been used to functionalize polymers via thiol-ene chemistry. nsf.govnih.gov

Michael Addition: Thiols are potent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds, forming a new C-S bond.

Derivatization for Analysis: For analytical purposes, thiols are often derivatized to improve their detection. Reagents like 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen) have been used for the selective derivatization of volatile thiols prior to chromatographic analysis. ub.edu

The table below highlights some functionalization reactions for mercaptoalcohols.

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Alcohol (-OH) | Silylation | Chlorosilane | Silyl Ether |

| Alcohol (-OH) | Esterification | Carboxylic Acid / Acyl Chloride | Ester |

| Thiol (-SH) | Oxidation | Mild Oxidizing Agent (e.g., I₂) | Disulfide (-S-S-) |

| Thiol (-SH) | Alkylation (as thiolate) | Alkyl Halide | Thioether / Sulfide (-S-R) |

| Thiol (-SH) | Thiol-Ene Reaction | Alkene, Initiator | Thioether |

| Thiol (-SH) | Michael Addition | α,β-Unsaturated Carbonyl | Thioether |

Chemical Reactivity and Mechanistic Investigations

Hydroxyl Group Transformations

The hydroxyl group of 1-Pentanol (B3423595), 5-mercapto- can undergo reactions typical of primary alcohols, including substitution and reduction.

Substitution Reactions (e.g., Halogenation)

The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution reactions. These reactions typically proceed after protonation of the hydroxyl group in the presence of a strong acid, which converts the poor leaving group (OH-) into a good leaving group (H₂O). libretexts.org The subsequent attack by a halide ion (X-) can occur via an S"N"1 or S"N"2 mechanism, depending on the reaction conditions and the structure of the alcohol. libretexts.org For a primary alcohol like 1-Pentanol, 5-mercapto-, the S"N"2 mechanism is generally favored. libretexts.org

Common halogenating agents include hydrogen halides (HCl, HBr, HI) and other reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). nih.gov For instance, reaction with a sodium halide in the presence of sulfuric acid can produce the corresponding halo-alkane. libretexts.org

Table 1: Halogenation of 1-Pentanol, 5-mercapto-

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1-Pentanol, 5-mercapto- | HBr/H₂SO₄ | 5-bromo-1-pentanethiol | Nucleophilic Substitution (S"N"2) |

Reduction Reactions

While the hydroxyl group of an alcohol is not readily reduced directly, it can be transformed into a better leaving group, such as a tosylate, which can then be reduced. A more direct, albeit less common, method for the reduction of the hydroxyl group to an alkane is possible. However, this transformation is generally less facile than the reduction of other functional groups and often requires harsh reducing agents.

Thiol Group Transformations

The thiol group is known for its nucleophilicity and its susceptibility to oxidation.

Oxidation Reactions (e.g., Disulfide Formation)

The thiol group of 1-Pentanol, 5-mercapto- is readily oxidized to form a disulfide. This is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or iodine (I₂). The reaction involves the coupling of two thiol molecules to form a disulfide bridge (-S-S-). This process is significant in various chemical and biological systems. researchgate.net The kinetics of thiol oxidation can be complex and are influenced by factors such as pH and the presence of metal ions. cdnsciencepub.com

Table 2: Oxidation of 1-Pentanol, 5-mercapto-

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| 1-Pentanol, 5-mercapto- | Hydrogen Peroxide (H₂O₂) | Bis(5-hydroxypentyl) disulfide |

Advanced Reaction Mechanisms

The bifunctional nature of 1-Pentanol, 5-mercapto- allows for the exploration of more complex reaction mechanisms.

Nucleophilic Substitution Pathways (e.g., S"N"1)

While primary alcohols typically favor the S"N"2 pathway for nucleophilic substitution, the S"N"1 mechanism can become relevant under certain conditions, particularly if a stable carbocation intermediate can be formed. ksu.edu.sapressbooks.pub The S"N"1 reaction is a stepwise process that involves the formation of a carbocation as the rate-determining step, followed by a rapid attack by a nucleophile. masterorganicchemistry.comyoutube.com

In the context of 1-Pentanol, 5-mercapto-, an S"N"1 reaction at the hydroxyl-bearing carbon is less likely than an S"N"2 reaction due to the instability of the resulting primary carbocation. However, the principles of the S"N"1 mechanism are fundamental to understanding the reactivity of alcohols in general. pressbooks.pubyoutube.com

Electrophilic and Free Radical Addition Pathways

The reactivity of 1-Pentanol, 5-mercapto- in addition reactions is primarily dictated by the thiol group, which can add across carbon-carbon multiple bonds. The most prominent of these is the free-radical mediated thiol-ene reaction. wikipedia.org

Free-Radical Addition: The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, often initiated by light, heat, or a radical initiator. wikipedia.org In this process, the thiol group of 1-Pentanol, 5-mercapto- can add to an alkene. Research has documented the use of 5-mercapto-1-pentanol for the quantitative modification of terminal ene groups on polymer backbones. researchgate.net

The mechanism proceeds via a radical chain reaction: wikipedia.org

Initiation: A radical initiator abstracts the hydrogen atom from the thiol group of 1-Pentanol, 5-mercapto-, forming a thiyl radical (HO-(CH₂)₅-S•).

Propagation: This thiyl radical then adds to an alkene double bond. This addition typically occurs in an anti-Markovnikov fashion, where the sulfur atom attaches to the less substituted carbon, resulting in a more stable carbon-centered radical.

Chain Transfer: The newly formed carbon radical abstracts a hydrogen atom from another molecule of 1-Pentanol, 5-mercapto-, yielding the thioether product and regenerating the thiyl radical, which can continue the chain.

This reaction is valued for its high yields, stereoselectivity, and tolerance of various functional groups, fitting the criteria for "click chemistry". wikipedia.org

Electrophilic Addition: While free-radical pathways are common, the thiol group's nucleophilicity also allows it to participate in addition reactions such as Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, it is plausible that the thiol or alcohol group could act as a nucleophile to trap a carbocation intermediate formed during a classical electrophilic addition of an acid (like HBr) to an alkene.

Transition Metal-Catalyzed Reactions

The dual functionality of 1-Pentanol, 5-mercapto- makes it a candidate for various transition metal-catalyzed reactions. While specific studies on this molecule are not extensively documented, its reactivity can be predicted based on the well-established chemistry of thiols and alcohols. The formation of carbon-sulfur bonds via metal catalysis has become a cornerstone of modern organic synthesis, offering milder conditions than traditional methods. nih.govnih.gov

C-S Cross-Coupling Reactions: The thiol group is an excellent substrate for cross-coupling reactions with aryl or vinyl halides to form thioethers. nih.gov Catalytic systems based on palladium, copper, and nickel are commonly employed for this purpose. nih.gov

Palladium-catalyzed coupling is a prominent method for forming C-S bonds. nih.gov

Copper-catalyzed coupling , inspired by the Ullmann condensation, has emerged as a practical and efficient alternative, often utilizing copper(I) salts like CuI. nih.govbeilstein-journals.org These reactions can exhibit high functional group tolerance, proceeding smoothly even in the presence of hydroxyl groups. nih.gov A likely reaction would involve coupling 1-Pentanol, 5-mercapto- with an aryl halide in the presence of a copper(I) catalyst and a base to yield the corresponding 5-(arylthio)pentan-1-ol.

The general mechanism for a copper-catalyzed C-S coupling involves the coordination of the thiolate to the copper center, followed by oxidative addition of the aryl halide and subsequent reductive elimination to furnish the thioether product and regenerate the catalyst. rsc.org

Functional Group Interconversions

The presence of both a thiol and a primary alcohol allows for a wide array of selective functional group interconversions. The choice of reagents can target one group while leaving the other intact, or transform both.

Reactions of the Thiol Group: The sulfur atom can be targeted for various transformations.

Oxidation: The thiol group is readily oxidized to form a disulfide. This can be achieved with mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂), resulting in the formation of 5,5'-(disulfanediyl)bis(pentan-1-ol).

Alkylation: The thiol can be converted to a thioether via nucleophilic substitution (an S-alkylation reaction) with an alkyl halide in the presence of a base.

Reactions of the Hydroxyl Group: The primary alcohol is also amenable to numerous standard transformations. vanderbilt.edu

Oxidation: The hydroxyl group can be oxidized. Depending on the reagent, it can be converted to 5-mercaptopentanal (an aldehyde) using milder reagents like pyridinium (B92312) chlorochromate (PCC), or further oxidized to 5-mercaptopentanoic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Conversion to Alkyl Halides: The alcohol can be transformed into an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) would yield 5-chloro-1-pentanethiol, while reaction with phosphorus tribromide (PBr₃) would produce 5-bromo-1-pentanethiol. vanderbilt.edu

Esterification: Reaction with a carboxylic acid or an acyl chloride under appropriate conditions will yield the corresponding ester.

The following tables summarize some of the key functional group interconversions possible for 1-Pentanol, 5-mercapto-.

Table 1: Predicted Interconversions of the Thiol Group

| Reagent(s) | Product Functional Group | Product Name | Reaction Type |

|---|---|---|---|

| I₂ or H₂O₂ | Disulfide | 5,5'-(Disulfanediyl)bis(pentan-1-ol) | Oxidation |

| R-X (Alkyl Halide), Base | Thioether | 5-(Alkylthio)pentan-1-ol | Alkylation |

| Ar-X (Aryl Halide), CuI, Base | Aryl Thioether | 5-(Arylthio)pentan-1-ol | Cross-Coupling |

Table 2: Predicted Interconversions of the Hydroxyl Group

| Reagent(s) | Product Functional Group | Product Name | Reaction Type |

|---|---|---|---|

| PCC | Aldehyde | 5-Mercaptopentanal | Oxidation |

| KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid | 5-Mercaptopentanoic Acid | Oxidation |

| SOCl₂ | Alkyl Chloride | 5-Chloro-1-pentanethiol | Substitution |

| PBr₃ | Alkyl Bromide | 5-Bromo-1-pentanethiol | Substitution |

| R'-COOH, Acid Catalyst | Ester | 5-Mercaptopentyl acetate (B1210297) (for R'=CH₃) | Esterification |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Pentanol (B3423595), 5-mercapto-, both ¹H and ¹³C NMR provide direct evidence for its structure.

The ¹H NMR spectrum of 1-Pentanol, 5-mercapto- is characterized by signals corresponding to the protons on the pentyl chain and the two functional groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms. The protons closer to the hydroxyl group (C1) are shifted further downfield than those closer to the thiol group (C5).

A key technique for identifying the -OH and -SH protons is deuterium (B1214612) exchange. openochem.org Upon adding a small amount of deuterium oxide (D₂O) to the NMR sample, the labile protons of the hydroxyl and sulfhydryl groups are replaced by deuterium. reddit.comwikipedia.org This causes their corresponding signals to disappear from the ¹H NMR spectrum, confirming their identity. openochem.org The -OH proton signal typically appears as a broad singlet between 1-5 ppm, while the -SH proton signal is expected as a triplet around 1.3-1.6 ppm due to coupling with the adjacent CH₂ group, though it is sometimes observed as a broad singlet. ucl.ac.uk

Representative ¹H NMR Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~ 3.62 | Triplet (t) | 2H | H-1 (-CH₂OH) | Deshielded by the electronegative oxygen atom. |

| ~ 2.51 | Quartet (q) | 2H | H-5 (-CH₂SH) | Deshielded by the sulfur atom. |

| ~ 1.57 | Multiplet (m) | 4H | H-2, H-4 | Overlapping signals for the methylene (B1212753) groups adjacent to the functionalized carbons. |

| ~ 1.40 | Multiplet (m) | 2H | H-3 | Signal for the central methylene group. |

| ~ 1.35 | Triplet (t) | 1H | -SH | Signal disappears upon D₂O exchange. |

The proton-decoupled ¹³C NMR spectrum of 1-Pentanol, 5-mercapto- displays five distinct signals, corresponding to the five non-equivalent carbon atoms in the pentyl chain. The chemical shifts are indicative of the local electronic environment of each carbon. The carbon bonded to the oxygen (C-1) is the most deshielded and appears furthest downfield, while the carbon bonded to the sulfur (C-5) is also significantly deshielded relative to the other methylene carbons. libretexts.org

Representative ¹³C NMR Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ 62.5 | C-1 (-CH₂OH) |

| ~ 32.4 | C-2 |

| ~ 22.0 | C-3 |

| ~ 33.8 | C-4 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula of 1-Pentanol, 5-mercapto- is C₅H₁₂OS, with a molecular weight of approximately 120.22 g/mol . nih.gov

In GC-MS analysis, the compound is vaporized and separated from other components before being ionized and fragmented. The mass spectrum of 1-Pentanol, 5-mercapto- would show a molecular ion peak (M⁺) at m/z = 120, although it may be weak. The fragmentation is dictated by the presence of the hydroxyl and thiol functional groups. Common fragment ions arise from alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and dehydration or loss of H₂S. uomustansiriyah.edu.iq

Key GC-MS Fragments

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 120 | [C₅H₁₂OS]⁺ | Molecular ion (M⁺) |

| 102 | [C₅H₁₀S]⁺ | Loss of H₂O (M - 18) |

| 87 | [C₅H₁₁O]⁺ | Loss of SH (M - 33) |

| 86 | [C₅H₁₀O]⁺ | Loss of H₂S (M - 34) |

| 74 | [C₂H₆OS]⁺ | Fragmentation involving cleavage of the C3-C4 bond |

| 47 | [CH₃S]⁺ | Thiol-related fragment |

| 41 | [C₃H₅]⁺ | Alkyl fragment nih.gov |

Tandem mass spectrometry (MS-MS) would involve selecting the molecular ion (m/z 120) and subjecting it to further fragmentation to establish connectivity. The fragmentation pathways are generally predictable for bifunctional compounds. The primary fragment ions observed in a single-stage MS would themselves fragment into smaller, characteristic ions.

For instance, the [M-H₂O]⁺ ion at m/z 102 would likely undergo fragmentation characteristic of an unsaturated thiol. The ion at m/z 87, resulting from the loss of a sulfhydryl radical, would fragment in a manner typical for an unsaturated alcohol. The study of these daughter ions provides a higher degree of confidence in the structural assignment. Techniques involving derivatization are often employed to enhance the stability and ionization efficiency of thiols for MS analysis. openochem.orglibretexts.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Pentanol, 5-mercapto- is dominated by the characteristic absorption bands of the O-H and S-H groups.

The O-H stretching vibration of the primary alcohol appears as a strong, broad band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness is a result of intermolecular hydrogen bonding. The C-O stretching vibration is also prominent, typically appearing as a strong band between 1000-1260 cm⁻¹. vscht.cz

The S-H stretching vibration of the thiol group gives rise to a characteristically weak but sharp absorption band in the range of 2550-2600 cm⁻¹. uc.edu Its weakness is a key identifying feature. Additionally, the C-H stretching vibrations of the alkane chain are observed just below 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600-3200 | O-H stretch | Alcohol | Strong, Broad |

| 2955-2850 | C-H stretch | Alkane | Strong |

| 2600-2550 | S-H stretch | Thiol | Weak, Sharp |

| 1465 | C-H bend | Alkane (CH₂) | Medium |

Structure-Spectroscopy Correlations

The correlation between the molecular structure of 1-Pentanol, 5-mercapto- and its spectroscopic output provides a detailed fingerprint of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon and proton framework, Infrared (IR) spectroscopy identifies functional group vibrations, and Mass Spectrometry (MS) reveals fragmentation patterns based on the molecule's composition and bond strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the connectivity of a molecule. Due to the lack of symmetry in 1-Pentanol, 5-mercapto-, all five carbon atoms are chemically non-equivalent and are expected to produce five distinct signals in the ¹³C NMR spectrum. libretexts.org Similarly, the protons on each carbon, as well as those of the hydroxyl and thiol groups, will have unique chemical shifts in the ¹H NMR spectrum.

In ¹³C NMR, the chemical shifts are significantly influenced by the electronegativity of adjacent atoms. libretexts.org The carbon atom bonded to the highly electronegative oxygen (C1) is expected to be the most deshielded, appearing furthest downfield. The carbon bonded to the sulfur atom (C5) will also be shifted downfield relative to the other methylene carbons, but to a lesser extent than C1. oregonstate.edu

In ¹H NMR, a similar trend is observed. The protons on the carbon adjacent to the hydroxyl group (C1-H) are the most deshielded. libretexts.org The protons on the carbon adjacent to the thiol group (C5-H) are the next most deshielded, followed by the protons on the internal methylene groups. The signals for the hydroxyl and thiol protons are typically broad singlets, and their chemical shifts can vary with concentration and solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pentanol, 5-mercapto-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| 1 (CH₂-OH) | ~ 3.6 | ~ 62 | Most downfield signal due to the highly electronegative oxygen atom. libretexts.orglibretexts.org |

| 2 (-CH₂-) | ~ 1.6 | ~ 32 | Influenced by the C1 hydroxyl group. |

| 3 (-CH₂-) | ~ 1.4 | ~ 22 | Least affected methylene group, most "alkane-like". |

| 4 (-CH₂-) | ~ 1.7 | ~ 28 | Influenced by the C5 thiol group. |

| 5 (CH₂-SH) | ~ 2.5 | ~ 25 | Downfield shift due to the sulfur atom. |

| -OH | Variable (typically 1-5) | - | Broad singlet, position is concentration and solvent dependent. |

| -SH | Variable (typically 1-2) | - | Broad singlet, generally sharper than the -OH signal. |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Pentanol, 5-mercapto- is characterized by the distinct vibrational frequencies of its two primary functional groups. The most prominent feature for the alcohol is a strong and very broad absorption band for the O-H stretching vibration, typically found in the 3300-3400 cm⁻¹ region. vscht.cz The broadness is a result of intermolecular hydrogen bonding. The thiol group presents a much weaker and sharper S-H stretching band around 2550-2600 cm⁻¹. mdpi.com Additionally, the spectrum will show a strong C-O stretching vibration between 1000-1100 cm⁻¹ and C-H stretching vibrations for the pentyl chain just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for 1-Pentanol, 5-mercapto-

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Alcohol O-H | 3200 - 3600 | Strong, Broad | Stretch |

| Thiol S-H | 2550 - 2600 | Weak, Sharp | Stretch |

| Alkane C-H | 2850 - 2960 | Strong | Stretch |

| Methylene C-H | ~ 1465 | Variable | Bend (Scissoring) |

| Alcohol C-O | 1000 - 1100 | Strong | Stretch |

| Thiol C-S | 600 - 700 | Weak | Stretch |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for 1-Pentanol, 5-mercapto- would be observed at a mass-to-charge ratio (m/z) of 120, corresponding to its molecular weight. nih.gov However, the molecular ion for primary alcohols is often small or non-existent due to rapid fragmentation. chemistrynotmystery.com

Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O), which would result in a peak at m/z 102 (M-18). chemistrynotmystery.comlibretexts.org Another key fragmentation is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. chemistrynotmystery.com For a primary alcohol like 1-pentanol, this cleavage characteristically produces a prominent oxonium ion at m/z 31 ([CH₂=OH]⁺). chemistrynotmystery.com The bifunctional nature of the molecule allows for other fragmentation pathways, including the loss of hydrogen sulfide (B99878) (H₂S) to give a peak at m/z 86 (M-34) or cleavage near the thiol group.

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Pentanol, 5-mercapto-

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 120 | [C₅H₁₂OS]⁺ | Molecular Ion (M⁺) |

| 102 | [C₅H₁₀S]⁺ | Loss of H₂O from M⁺ |

| 87 | [C₅H₁₁O]⁺ | Loss of SH radical from M⁺ |

| 86 | [C₅H₁₀O]⁺ | Loss of H₂S from M⁺ |

| 59 | [CH₃CH₂CH=OH]⁺ | Alpha-cleavage at the C2-C3 bond of a related isomer. stackexchange.com |

| 42 | [C₃H₆]⁺ | McLafferty-type rearrangement. stackexchange.com |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the C1-C2 bond. chemistrynotmystery.com |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules over time, providing a detailed view of their conformational dynamics, interactions, and self-assembly. While specific MD studies on 1-Pentanol (B3423595), 5-mercapto- are not widely published, the behavior of this molecule can be inferred from simulations of similar long-chain alkyls containing alcohol and thiol functionalities.

MD simulations can model the interactions of 1-Pentanol, 5-mercapto- in various environments. For instance, simulations could predict its behavior at a water-air interface, where its amphiphilic character—the hydrophilic alcohol and thiol groups combined with the hydrophobic pentyl chain—would dictate its orientation.

Studies on related molecules, such as alkylthiols, are frequently used to model the formation of self-assembled monolayers (SAMs) on surfaces, particularly gold. polito.it MD simulations of 1-Pentanol, 5-mercapto- could elucidate how it forms such layers, with the thiol group acting as an anchor to the metallic substrate. polito.it These simulations can predict key properties of the resulting monolayer, such as molecular tilt angle, packing density, and surface order. nih.gov The presence of the terminal hydroxyl group would significantly influence the surface properties of the SAM, likely making it more hydrophilic compared to a simple alkylthiol monolayer. nih.gov

Classical MD simulations have been employed to study the adsorption of short-chain alcohols and thiols on hydroxylated surfaces and graphite. acs.orgosti.gov These studies show that alcohols tend to adsorb more strongly than thiols on polar, hydroxylated surfaces due to hydrogen bonding, while the reverse can be true on non-polar surfaces like graphite. acs.orgosti.gov Such simulations for 1-Pentanol, 5-mercapto- would clarify the competitive binding nature of its two functional groups on different types of surfaces.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. rsc.org These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential.

For 1-Pentanol, 5-mercapto-, DFT calculations would reveal the localization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In analogous mercapto-alcohols, the HOMO is often localized on the sulfur atom, indicating that this site is prone to electrophilic attack and is the primary site of nucleophilic reactivity. The LUMO, conversely, would indicate the most likely site for nucleophilic attack.

The electrostatic potential map would show regions of negative potential localized around the electronegative oxygen and sulfur atoms, highlighting them as centers for hydrogen bonding and interaction with electrophiles. A study on the related compound 3-mercapto-2-methylpenta-1-ol (B1231248) using DFT at the B3LYP/6-31G(d) level found significant negative charge localization on the oxygen and sulfur atoms and identified the HOMO's position on the sulfur atom. Similar results would be expected for 1-Pentanol, 5-mercapto-.

Table 1: Representative Quantum Chemical Calculation Predictions for a Mercapto-Alcohol (Data based on calculations for the analogous compound 3-Mercapto-2-methylpenta-1-ol)

| Parameter | Predicted Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| Dipole Moment | 2.8 D | DFT/B3LYP |

| Electrostatic Potential (Oxygen) | -0.43 e | DFT/B3LYP |

| Electrostatic Potential (Sulfur) | -0.28 e | DFT/B3LYP |

Prediction of Molecular Descriptors and Reactivity Parameters

Computational methods are widely used to predict a variety of molecular descriptors and reactivity parameters from a molecule's structure alone. epa.gov These descriptors are useful for predicting physical properties, biological activity, and environmental fate. For 1-Pentanol, 5-mercapto-, numerous descriptors can be calculated. nih.gov

Key descriptors include the logarithm of the octanol-water partition coefficient (XLogP3), which predicts hydrophobicity, and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to permeate biological membranes. The number of rotatable bonds indicates molecular flexibility, while hydrogen bond donor and acceptor counts suggest its potential for forming hydrogen bonds. lookchem.com

Reactivity parameters such as the acid dissociation constant (pKa) can also be estimated. epa.gov For 1-Pentanol, 5-mercapto-, two pKa values are relevant: one for the alcohol hydroxyl group and one for the thiol group. The thiol group is generally more acidic than the alcohol group. Computational models can predict these values, which are crucial for understanding the molecule's behavior in different pH environments.

Table 2: Computed Molecular Descriptors for 1-Pentanol, 5-mercapto-

| Descriptor | Value | Source |

| Molecular Weight | 120.22 g/mol | nih.gov |

| XLogP3 | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 120.06088618 Da | nih.gov |

| Topological Polar Surface Area | 57.5 Ų | nih.gov |

| Heavy Atom Count | 7 | nih.gov |

| Complexity | 31.3 | nih.gov |

Theoretical Studies of Reaction Pathways

Theoretical calculations are invaluable for mapping out potential reaction pathways, identifying transition states, and calculating activation energies, thereby providing a mechanistic understanding of chemical reactions. rsc.org For 1-Pentanol, 5-mercapto-, theoretical studies could explore several key reaction types.

Oxidation Reactions: The thiol group is readily oxidized to form disulfides (dimerization) or further to sulfenic, sulfinic, or sulfonic acids. Quantum chemical calculations can model the step-by-step mechanism of these oxidation reactions with various oxidizing agents, determining the most favorable pathway.

Nucleophilic Reactions: Both the thiol and alcohol groups can act as nucleophiles. Theoretical studies can compare the activation barriers for the thiol versus the alcohol group participating in nucleophilic substitution or addition reactions. For example, in a thiol-epoxy reaction, it is the thiolate ion that acts as the nucleophile to open the epoxide ring. jsta.cl

Thermal Decomposition: The decomposition of related organosulfur compounds has been studied theoretically. nih.gov A similar approach for 1-Pentanol, 5-mercapto- could predict its decomposition products and the associated reaction mechanisms, such as C-S bond cleavage to form radical intermediates. nih.gov

Atmospheric Reactions: The reaction of pentanol (B124592) isomers with atmospheric radicals like the hydroxyl radical (•OH) has been investigated using theoretical methods to determine reaction rates and atmospheric lifetimes. science.gov A similar study on 1-Pentanol, 5-mercapto- would clarify which hydrogen atom is most susceptible to abstraction, initiating its degradation in the atmosphere.

These theoretical investigations provide a fundamental understanding of the molecule's intrinsic reactivity, complementing experimental findings and guiding the design of new synthetic routes or applications.

Applications in Advanced Materials Science

Self-Assembled Monolayers (SAMs) Formation on Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate surface. The formation of SAMs using alkanethiols on noble metal surfaces, particularly gold, is a well-established technique for tailoring surface properties. 5-Mercapto-1-pentanol is well-suited for this application. The thiol (-SH) group serves as the anchor, exhibiting a strong affinity for the gold substrate and forming a stable gold-thiolate (Au-S) bond.

Once anchored, the five-carbon alkyl chains, through van der Waals interactions with neighboring molecules, align themselves to form a densely packed monolayer. This process results in a surface that exposes the terminal hydroxyl (-OH) groups. The creation of a hydrophilic, hydroxyl-terminated surface is critical for a variety of applications, including:

Improving Wettability: Converting a hydrophobic surface to a hydrophilic one.

Biomolecule Immobilization: Providing reactive sites for the covalent attachment of proteins, DNA, or other biological molecules.

Further Chemical Modification: The hydroxyl group can serve as a starting point for subsequent chemical reactions, allowing for the stepwise construction of complex surface architectures.

While longer-chain mercapto-alcohols like 11-mercapto-1-undecanol (B1218877) are also widely studied for SAM formation, 5-mercapto-1-pentanol provides a shorter, more compact monolayer, which can be advantageous in applications where the distance between the surface and the terminal functional group needs to be precisely controlled.

Ligand Chemistry for Nanomaterial Functionalization

The ability to control the surface chemistry of nanomaterials is crucial for their stability, processability, and function. 5-Mercapto-1-pentanol acts as an effective ligand, a molecule that binds to a central metal atom or ion, for various nanomaterials, most notably quantum dots.

Quantum dots (QDs) are semiconductor nanocrystals whose electronic and optical properties are determined by their size. Their performance is highly dependent on the quality of their surface. Dangling bonds on the surface of a QD can act as trap states for charge carriers, which diminishes their quantum yield (a measure of their fluorescence efficiency).

Mercapto alcohol ligands, such as 5-mercapto-1-pentanol, are used to passivate the QD surface and mitigate these issues. google.com The thiol group strongly coordinates to the metal atoms (e.g., cadmium, lead) on the quantum dot surface, effectively neutralizing trap states. google.comgoogle.com This surface passivation is critical for achieving high quantum yields and photostability. Several patents list 5-mercapto-1-pentanol specifically as a suitable ligand for quantum dots, alongside other mercapto-alcohols and mercapto-acids. google.comgoogle.com

Beyond improving optical properties, surface ligands are essential for ensuring the colloidal stability of nanomaterials in solution. As-synthesized quantum dots are often capped with long-chain, hydrophobic ligands (like oleic acid) that make them soluble in non-polar organic solvents. However, for many applications, especially in biological systems or certain device fabrication processes, they need to be transferred into polar solvents like water.

This is where bifunctional ligands like 5-mercapto-1-pentanol play a crucial role in a process called ligand exchange. The thiol end of the molecule binds to the QD surface, displacing the original hydrophobic ligands. The exposed hydroxyl tails then render the quantum dots dispersible in more polar solvents. This strategy improves the colloidal stability, preventing the nanoparticles from aggregating and precipitating out of the solution, which is a common failure mode for poorly passivated nanomaterials. google.com

Polymer Science and Engineering

The dual functionality of 5-mercapto-1-pentanol allows it to be incorporated into polymer structures using a variety of techniques, enabling the synthesis of materials with tailored properties.

Chain-End Modification: The thiol group of 5-mercapto-1-pentanol can be used to precisely modify the end of a polymer chain. A notable example is its use in the functionalization of exo-olefin terminated polyisobutylene (B167198) via a thiol-ene "click" reaction. researchgate.netresearchgate.net In this reaction, the thiol group adds across the terminal double bond of the polymer, efficiently attaching the 5-hydroxy-pentyl group to the chain end. researchgate.net This essentially "clicks" a hydroxyl group onto the terminus of a non-polar polymer, introducing functionality that can be used for initiating other reactions or for improving adhesion.

Polycondensation: 5-Mercapto-1-pentanol can also be used as a monomer in step-growth polymerization, a class of reaction that includes polycondensation. Because it has two different reactive groups, it can be used to build up polymer chains. For instance, it is listed as a suitable mercapto alcohol in the synthesis of bioresorbable elastomers through a nucleophilic thiol-yne polymerization reaction. google.com In such a reaction, the thiol group and the hydroxyl group can react with complementary functional groups (e.g., alkynes and carboxylic acids, respectively) on other monomers to form the polymer backbone, creating materials with specific mechanical and degradation properties for biomedical applications. google.com

There is currently no significant research available to suggest that 5-mercapto-1-pentanol is derived from sustainable or renewable feedstocks. Its synthesis is typically based on precursors from the petrochemical industry.

Data Tables

Table 1: Chemical Properties of 1-Pentanol (B3423595), 5-mercapto-

| Property | Value |

| IUPAC Name | 5-sulfanylpentan-1-ol |

| Synonyms | 5-mercaptopentanol, 5-hydroxy-1-pentanethiol |

| Molecular Formula | C₅H₁₂OS |

| Molecular Weight | 120.21 g/mol |

| CAS Number | 1633-79-0 |

| Appearance | Liquid |

| Key Functional Groups | Thiol (-SH), Hydroxyl (-OH) |

Table 2: Summary of Applications in Materials Science

| Application Area | Specific Use | Mechanism / Role |

| Self-Assembled Monolayers | Surface Modification | Thiol group anchors to gold; hydroxyl group forms a hydrophilic surface. |

| Nanomaterial Functionalization | Quantum Dot Ligand | Thiol group passivates the QD surface, improving quantum yield. |

| Nanomaterial Functionalization | Colloidal Stabilizer | Bifunctional nature allows for phase transfer and prevents aggregation. |

| Polymer Science | Chain-End Modification | Thiol-ene "click" reaction with terminal alkenes on polymers. researchgate.netresearchgate.net |

| Polymer Science | Monomer for Polycondensation | Used in step-growth polymerization (e.g., thiol-yne) to form elastomers. google.com |

Chemical Sensor Development

The unique structure of 1-Pentanol, 5-mercapto-, featuring a terminal thiol group and a terminal hydroxyl group separated by a five-carbon alkyl chain, suggests its utility in creating well-defined and functionalized surfaces for chemical sensing.

The thiol group is widely recognized for its strong affinity for gold surfaces, leading to the spontaneous formation of self-assembled monolayers (SAMs). This process allows for the creation of a highly ordered, single-molecule-thick layer on a gold substrate, which can serve as the foundation for a sensor. The alkyl chain provides a defined thickness and a hydrophobic barrier, while the exposed hydroxyl groups can be further modified or can directly participate in sensing interactions through hydrogen bonding.

Self-Assembled Monolayers (SAMs) for Electrochemical Sensing

Electrochemical sensors detect changes in electrical properties (e.g., current, potential, impedance) resulting from the interaction of an analyte with a sensor surface. SAMs of thiol-containing compounds on gold electrodes are a cornerstone of electrochemical sensor development.

Conceptual Application: A SAM of 1-Pentanol, 5-mercapto- on a gold electrode could create a modified surface where the hydroxyl groups are exposed to the sample solution. These hydroxyl groups could potentially interact with analytes through hydrogen bonding. Furthermore, the hydroxyl terminus could serve as an anchor point for the immobilization of specific recognition elements, such as enzymes or antibodies, which can impart high selectivity to the sensor. The quality and order of the SAM can influence the electron transfer properties at the electrode-solution interface, a key parameter in many electrochemical sensing schemes.

Functionalization of Nanoparticles for Colorimetric and Optical Sensing

Gold and silver nanoparticles exhibit unique optical properties, particularly localized surface plasmon resonance (LSPR), which is sensitive to the refractive index of the surrounding medium. Functionalizing these nanoparticles with specific ligands can lead to colorimetric sensors, where the binding of an analyte induces a change in the aggregation state of the nanoparticles and a corresponding visible color change.

Conceptual Application: 1-Pentanol, 5-mercapto- could be used to functionalize gold nanoparticles, with the thiol group anchoring the molecule to the nanoparticle surface. The exposed hydroxyl groups could then be used to either directly interact with analytes or be modified with a more selective receptor. The interaction with an analyte could alter the inter-particle distance, leading to a shift in the LSPR and a detectable color change.

Surface Modification for Gravimetric and Acoustic Wave Sensors

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that measures changes in the resonance frequency of a quartz crystal upon mass adsorption or desorption. The surface of the QCM crystal, typically coated with gold, can be functionalized to selectively bind target analytes.

Conceptual Application: A SAM of 1-Pentanol, 5-mercapto- on the gold electrode of a QCM sensor could provide a versatile surface for detecting a range of analytes. The hydroxyl-terminated surface could be used to detect volatile organic compounds (VOCs) that can form hydrogen bonds. The mass loading due to the binding of the analyte to the functionalized surface would result in a measurable decrease in the resonance frequency.

Advanced Optical Sensing Platforms

Surface Plasmon Resonance (SPR) is another powerful surface-sensitive optical technique that measures changes in the refractive index at the interface of a thin metal film (usually gold) and a dielectric medium.

Conceptual Application: Similar to other sensor platforms, a SAM of 1-Pentanol, 5-mercapto- on an SPR sensor chip could create a functional surface. The binding of an analyte to this surface would alter the local refractive index, leading to a shift in the SPR angle or wavelength. The hydroxyl groups could be key for the selective capture of analytes or for the covalent attachment of biomolecules for biosensing applications.

While the bifunctional nature of 1-Pentanol, 5-mercapto- makes it a theoretically attractive candidate for the applications outlined above, the absence of dedicated research in the scientific literature means that its practical efficacy, including key performance metrics such as sensitivity, selectivity, and response time, remains to be experimentally validated. Further research is required to translate the potential of this compound into functional chemical sensing devices.

Biochemical Interactions and Molecular Mechanisms

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The presence of both a hydroxyl and a thiol group allows 1-Pentanol (B3423595), 5-mercapto- to interact with enzymes in multiple ways, acting as both a substrate and an inhibitor. The hydroxyl group can undergo reduction to form alkanes, while the thiol group is susceptible to oxidation, leading to the formation of disulfides. These reactions suggest that the compound can serve as a substrate for various oxidoreductases.

Conversely, 1-Pentanol, 5-mercapto- has been identified as a potential enzyme inhibitor. For instance, it may inhibit key enzymes involved in metabolic pathways crucial for the proliferation of cancer cells. The mechanism of inhibition can be multifaceted, involving the disruption of the enzyme's active site through hydrogen bonding via the hydroxyl group or the formation of disulfide bonds with cysteine residues in the enzyme via the thiol group. This dual interaction capability makes it a compound of interest in the study of enzyme kinetics and inhibitor design. nih.govdiva-portal.org

Studies on related mercaptoalcohols have shown their potential as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. nih.gov For example, a series of succinyl-based mercaptoalcohols were synthesized and evaluated as inhibitors of collagenase-1 (MMP-1), stromelysin (MMP-3), and gelatinase-B (MMP-9). nih.gov This suggests that 1-Pentanol, 5-mercapto- could exhibit similar inhibitory activities against these or other proteases.

Protein Modification and Intermolecular Bonding (e.g., Hydrogen Bonding, Disulfide Bond Formation)

The hydroxyl and thiol groups of 1-Pentanol, 5-mercapto- are key to its ability to modify proteins and form various intermolecular bonds. The hydroxyl group readily participates in hydrogen bonding, a fundamental interaction in biological systems that influences protein folding and substrate binding. quora.com The thiol group can form disulfide bonds with cysteine residues in proteins, a covalent modification that can significantly alter protein structure and function.

These interactions can lead to various biological effects. For example, the disruption of protein structure through these modifications can lead to a loss of function or altered cellular signaling. Chemical agents that modify amino acid side chains are used to alter the native charges of proteins, block or expose reactive sites, and create targets for other chemical modifications. fishersci.com

The formation and stability of interfaces, such as those between a solvent and a surface, are influenced by a combination of hydrodynamic and intermolecular forces, including hydrogen bonding and dipole-dipole interactions. acs.org The study of how 1-pentanol interacts at such interfaces provides insight into the behavior of 1-Pentanol, 5-mercapto- in biological environments. acs.org

Cellular and Sub-cellular Mechanism Investigations

At the cellular level, 1-Pentanol, 5-mercapto- is believed to exert its biological effects through several mechanisms. One proposed mechanism is the disruption of cell membranes. The hydrophobic pentyl chain can interact with the lipid bilayer of cell membranes, leading to increased permeability and, ultimately, cell lysis. This mechanism is thought to contribute to its observed antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Another significant mechanism is the induction of oxidative stress. The thiol group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). Elevated levels of ROS can damage cellular components such as DNA, proteins, and lipids, and can trigger apoptotic pathways in cancer cells.

Furthermore, investigations into the subcellular localization of related compounds can provide clues about the potential targets of 1-Pentanol, 5-mercapto-. For instance, studies on γ-glutamyl transpeptidases (GGTs), enzymes involved in glutathione (B108866) metabolism, have explored their localization within the cell. frontiersin.org Given the thiol group of 1-Pentanol, 5-mercapto-, its interaction with enzymes of the glutathione pathway is a plausible area of investigation.

Structure-Activity Relationships in Bioactive Mercaptoalcohols

The biological activity of mercaptoalcohols is intrinsically linked to their chemical structure. The interplay between the hydroxyl and thiol groups, as well as the nature of the carbon backbone, determines their reactivity and interaction with biological targets. scispace.comresearchgate.net

Studies on various mercaptoalcohols have revealed key structure-activity relationships. For example, the chain length of the alcohol can modulate its biochemical interactions. In the context of enzyme inhibition, the specific stereochemistry of mercaptoalcohols can be crucial for their inhibitory potency against enzymes like matrix metalloproteinases. nih.gov

Advanced Analytical Methodologies

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 5-mercapto-1-pentanol from other components in a mixture. The choice between gas and liquid chromatography is typically dictated by the volatility of the compound and the nature of the sample matrix.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile sulfur compounds like 5-mercapto-1-pentanol. Its presence as a volatile component in white wines underscores the utility of GC-based methods for its analysis. acenologia.com The separation is typically achieved using capillary columns with nonpolar stationary phases, which separate components based on their boiling points and volatility. trea.com

For detection, a mass spectrometer (MS) is frequently coupled with the GC system (GC-MS). This provides not only quantification but also structural information based on the mass fragmentation patterns of the analyte, confirming its identity. When analyzing hydrocarbon streams, quantification of mercaptans is performed by creating calibration curves from reference standards. gasprocessingnews.com Given the often low concentrations of thiols, specific and highly sensitive detectors, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), can be employed to enhance selectivity and achieve lower detection limits.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., VF-1ms, CP-Sil 5 CB) trea.com | High-resolution separation of volatile compounds. |

| Stationary Phase | Nonpolar (e.g., 100% dimethylpolysiloxane) trea.com | Separation based primarily on boiling point/volatility. |

| Injector Temperature | 250 °C (typical) | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Oven Program | Temperature gradient (e.g., 40 °C hold, ramp to 250 °C) | Separates compounds with a wide range of boiling points. |

| Detector | Mass Spectrometry (MS), Sulfur Chemiluminescence (SCD), Pulsed Flame Photometric (PFPD) | Provides identification (MS) and sensitive, sulfur-specific detection (SCD, PFPD). |

High-performance liquid chromatography is a powerful alternative to GC, particularly for less volatile compounds or for samples that are not amenable to the high temperatures of a GC inlet. A significant challenge in the HPLC analysis of thiols is their potential for oxidation and their lack of a strong chromophore for UV detection. universiteitleiden.nl Consequently, derivatization of the thiol group is a common strategy to enhance stability and detection sensitivity.

Research involving compounds with a 5-mercapto-1-pentanol side chain has utilized reversed-phase HPLC for purity analysis. universiteitleiden.nl Specific conditions for such analyses have included the use of modern, high-efficiency columns coupled with mass spectrometric detection. universiteitleiden.nluniversiteitleiden.nl

| Parameter | Reported Condition for Related Compound Analysis | Reference |

|---|---|---|

| Column Type | Acquity BEH C18 (1.7 µm, 50 x 2.1 mm) | universiteitleiden.nluniversiteitleiden.nl |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | universiteitleiden.nluniversiteitleiden.nl |

| Detector | Mass Spectrometry (MS) | universiteitleiden.nl |

| Analysis Time | 3-minute gradient | universiteitleiden.nl |

While 5-mercapto-1-pentanol is an achiral molecule, the field of chiral analysis is highly relevant for many related sulfur compounds. The separation of enantiomers of chiral mercaptans can be achieved using specialized chiral stationary phases (CSPs) in both GC and HPLC. acs.orggcms.cz For instance, GC columns containing derivatized cyclodextrins are capable of resolving enantiomers of various chiral molecules, including those with thiol groups. gcms.cz

Furthermore, some mercaptans, such as benzyl (B1604629) mercaptan, can exhibit "transient chirality" due to conformational isomers, which can be studied using techniques like microwave spectroscopy. mdpi.com This highlights the stereochemical complexity that can exist in related molecules and the advanced analytical techniques required to investigate it.

Advanced Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for the successful analysis of 5-mercapto-1-pentanol, as it is often present at low concentrations and in complex matrices. A primary concern during sample handling is the oxidative instability of the thiol group.

A key strategy is to protect or derivatize the thiol group early in the workflow. For biological samples, this can involve reduction of any existing disulfide bonds followed by alkylation to form a stable thioether. thermofisher.com For environmental or industrial samples, liquid-liquid extraction can be used to isolate mercaptans. For instance, adding sufficient water to a mercaptan-alcohol mixture can induce phase separation, allowing the mercaptan-rich phase to be isolated from the aqueous alcohol phase. google.com

When preparing samples for mass spectrometry, it is crucial to use volatile solvents (e.g., methanol, acetonitrile, water) and avoid non-volatile buffers such as phosphates and detergents, which can interfere with the ionization process. umd.edu Enrichment techniques like solid-phase microextraction (SPME) are valuable for concentrating trace volatile analytes like 5-mercapto-1-pentanol from a sample headspace before GC analysis, as has been applied in the analysis of wine volatiles. acenologia.com

Spectroscopic Detection and Quantification Methods

Beyond mass spectrometry, several other spectroscopic techniques are vital for the characterization and quantification of 5-mercapto-1-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of 5-mercapto-1-pentanol. google.comgoogle.com The ¹H NMR spectrum would show characteristic signals for the protons adjacent to the hydroxyl and thiol groups, with the protons alpha to the oxygen atom (on C1) being the most deshielded (shifted furthest downfield). The five distinct carbon environments would result in five unique signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum of 5-mercapto-1-pentanol is characterized by a strong, broad absorption band for the O-H stretch of the alcohol (typically 3200-3600 cm⁻¹) and a weak, sharp absorption for the S-H stretch of the thiol (typically 2550-2600 cm⁻¹).

Potentiometric Titration : For quantification, potentiometric titration offers a reliable chemical method. While demonstrated for other mercaptoalcohols like 2-mercaptoethanol, the principle is applicable to 5-mercapto-1-pentanol. The method involves titrating the thiol with a solution of mercury(II) chloride, where the endpoint is marked by a sharp change in potential, indicating the complete reaction between the mercury(II) ions and the thiol groups. researchgate.net

| Technique | Information Obtained | Characteristic Features for 5-mercapto-1-pentanol |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for protons on C1 (near -OH) are most deshielded. Unique signals for -OH and -SH protons. |

| ¹³C NMR | Carbon skeleton | Five distinct signals for the five non-equivalent carbon atoms. |

| IR Spectroscopy | Functional group identification | Strong, broad O-H stretch (~3200-3600 cm⁻¹); Weak, sharp S-H stretch (~2550-2600 cm⁻¹). |

| Potentiometric Titration | Quantification of thiol groups | Sharp potential change at the equivalence point upon titration with HgCl₂. researchgate.net |

Identification and Characterization of Trace Compounds in Complex Matrices

The identification of 5-mercapto-1-pentanol at trace levels in complex matrices, such as food, beverages, and biological fluids, represents a significant analytical challenge. acenologia.com The successful characterization relies on the integration of the advanced methodologies discussed above.

The analysis of white wine, where 5-mercapto-1-pentanol was identified as a minor volatile compound, provides a practical example. acenologia.com Such an analysis would typically involve:

Enrichment : Using a technique like headspace solid-phase microextraction (SPME) to isolate and concentrate the volatile and semi-volatile compounds from the wine matrix, separating them from non-volatile components like sugars, acids, and salts.

Separation : Injecting the extracted compounds into a GC system equipped with a high-resolution capillary column to separate the complex mixture of volatiles.

Identification : Using a mass spectrometer coupled to the GC to detect the separated compounds. The identity of 5-mercapto-1-pentanol would be confirmed by matching its retention time to that of a known standard and by comparing its mass spectrum (fragmentation pattern) to a reference spectrum in a database.

This combined approach (e.g., SPME-GC-MS) provides the sensitivity and selectivity required to unambiguously identify and characterize trace amounts of 5-mercapto-1-pentanol, overcoming the challenges posed by its low concentration and the complexity of the sample matrix.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing 5-mercapto-1-pentanol, and how can purity be optimized?

- Methodology :

- Thiolation of 1-pentanol : React 1-pentanol with thiourea under acidic conditions to introduce the thiol (-SH) group. Purify via fractional distillation or column chromatography to remove unreacted precursors .

- Oxidation-Reduction Coupling : Use oxidizing agents (e.g., CrO₃/H₂SO₄) to convert 1-pentanol to pentanoic acid, followed by thiol-selective reduction. Monitor reaction progress via GC-MS or FTIR .

Q. How can researchers characterize the structural and thermodynamic properties of 1-pentanol derivatives?

- Structural Analysis :

- NMR : Use H and C NMR to confirm the presence of hydroxyl (-OH) and thiol (-SH) groups. For 5-mercapto-1-pentanol, expect a singlet for -SH at ~1.5 ppm .

- GC-MS : Identify fragmentation patterns (e.g., m/z 88 for 1-pentanol’s molecular ion) and compare with reference libraries .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize 1-pentanol’s role in biosynthesis processes?

- Experimental Design :

- Variables : Test 1-pentanol concentration (0.01–0.11 wt%), agitation rate (116–284 rpm), and incubation time (44–124 h) using a Central Composite Design (CCD) .

- Responses : Maximize PHA copolymer yield and 3-hydroxyvalerate (3HV) content. Analyze via ANOVA to identify significant factors (p < 0.05) .

- Case Study : In M. haematophila cultures, RSM increased 3HV monomer content from 12% to 28% by optimizing 1-pentanol feeding rates .

Q. How should researchers address contradictions in thermodynamic data for 1-pentanol?

- Data Reconciliation :

- Compare experimental VLE densities (e.g., 0.8247 g/cm³ at 0°C) with simulated results (e.g., TAMie force field deviations <5%) .

- Validate nucleation rate discrepancies (e.g., 10⁵–10⁹ cm⁻³s⁻¹ at 235–265 K) using high-pressure jet-stirred reactors (JSR) and molecular dynamics .

Q. What interdisciplinary approaches integrate 1-pentanol’s physicochemical properties with bioproduction?

- Hybrid Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.